2-(Dimethylamino)-4-phenylpyrimidin-5-ol
Description
Structure
3D Structure
Properties
CAS No. |
107361-61-5 |
|---|---|
Molecular Formula |
C12H13N3O |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-(dimethylamino)-4-phenylpyrimidin-5-ol |
InChI |
InChI=1S/C12H13N3O/c1-15(2)12-13-8-10(16)11(14-12)9-6-4-3-5-7-9/h3-8,16H,1-2H3 |
InChI Key |
RSTJFWKACZGQCY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=C(C(=N1)C2=CC=CC=C2)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 Dimethylamino 4 Phenylpyrimidin 5 Ol and Its Derivatives
Retrosynthetic Analysis of the 2-(Dimethylamino)-4-phenylpyrimidin-5-ol Scaffold
Retrosynthetic analysis provides a logical framework for designing a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. advancechemjournal.com The most common and effective strategy for pyrimidine (B1678525) ring synthesis involves the condensation of a compound containing an N-C-N fragment with a three-carbon (C-C-C) fragment, typically a 1,3-bifunctional compound. advancechemjournal.combu.edu.eg
Applying this logic to this compound, the primary disconnection is made across the N1-C6 and C4-N3 bonds. This approach simplifies the pyrimidine ring into two key building blocks:
An N-C-N fragment : To incorporate the 2-(dimethylamino) group, the logical precursor is N,N-dimethylguanidine . This synthon provides the N1, C2, and N3 atoms of the pyrimidine core.
A C-C-C fragment : This component must contain the phenyl group destined for the C4 position and a precursor for the C5-hydroxyl group. A suitable synthon would be a β-keto ester or a related 1,3-dicarbonyl compound, such as ethyl 2-formylphenylacetate or a derivative of ethyl benzoylacetate . These molecules provide the C4, C5, and C6 atoms required to complete the ring.
This retrosynthetic pathway suggests a convergent synthesis where two key fragments are combined in a cyclocondensation reaction to construct the desired heterocyclic scaffold.
Classical and Contemporary Synthetic Routes to this compound
The construction of the pyrimidine ring is typically achieved through cyclization reactions involving precursors that embed the necessary carbon and nitrogen atoms. wikipedia.org
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer an efficient and atom-economical approach to complex molecules. windows.netresearchgate.net The Biginelli reaction is a classic MCR for synthesizing dihydropyrimidines, and its principles can be adapted for the synthesis of fully aromatic pyrimidines. researchgate.net
A plausible one-pot MCR for the this compound scaffold could involve the condensation of:
Benzaldehyde (as the source of the 4-phenyl group).
An active methylene (B1212753) compound with a suitable functional group, such as ethyl cyanoacetate or a related β-keto ester.
N,N-Dimethylguanidine (to provide the N-C(NMe₂)-N fragment).
This reaction would proceed through a series of intermediates, including Knoevenagel condensation and Michael addition, followed by cyclization and dehydration/aromatization to yield the final pyrimidine product. nih.gov The use of MCRs is advantageous due to high efficiency, simplified workup procedures, and the ability to generate diverse molecular libraries. researchgate.net
The most widely employed method for pyrimidine synthesis is the principal synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with an amidine, guanidine (B92328), or urea (B33335) derivative. bu.edu.egwikipedia.org This strategy remains a central theme in modern pyrimidine synthesis. nih.gov
For the target molecule, this involves the reaction between N,N-dimethylguanidine and a phenyl-substituted 1,3-dielectrophilic species. A suitable starting material would be a derivative of ethyl 3-oxo-3-phenylpropanoate. The reaction proceeds by initial nucleophilic attack of the guanidine nitrogen onto one of the carbonyl carbons, followed by an intramolecular condensation and subsequent dehydration to form the aromatic pyrimidine ring. The hydroxyl group at the C5 position suggests that the final product exists in a stable enol tautomer.
The specific substituents on the pyrimidine ring are introduced through the careful selection of starting materials.
2-(Dimethylamino) Group : This moiety is directly incorporated by using N,N-dimethylguanidine as the N-C-N building block. The use of this specific guanidine derivative ensures the presence of the dimethylamino group at the C2 position of the final pyrimidine ring.
4-Phenyl Group : The phenyl group is typically introduced from a β-keto ester or β-diketone containing a benzoyl group. For instance, reacting ethyl benzoylacetate with N,N-dimethylguanidine would place the phenyl group at the C4 position.
5-Hydroxyl Group : The introduction of the hydroxyl group at C5 can be achieved by using a 1,3-dicarbonyl precursor that has an oxygen-containing functionality at the central carbon, such as ethyl 2-hydroxy-3-oxo-3-phenylpropanoate . Alternatively, reagents like N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can be used to react with active methylene groups in precursors, forming enamines that are versatile intermediates for constructing substituted pyrimidine rings. researchgate.net
Optimization of Reaction Conditions and Yield for this compound Synthesis
The efficiency and yield of pyrimidine synthesis are highly dependent on reaction conditions such as solvent, temperature, catalyst, and reactant stoichiometry. researchgate.net Optimization studies are crucial for developing a robust synthetic protocol. Key parameters that influence the reaction outcome include:
Solvent : The choice of solvent can significantly impact reaction rates and yields. Protic solvents like ethanol (B145695) or acetic acid are commonly used and can facilitate proton transfer steps in the condensation mechanism. Acetic acid has been shown to be a superior solvent in some three-component reactions for pyrimidine synthesis. researchgate.net
Temperature : Many cyclocondensation reactions require heating to overcome the activation energy for cyclization and dehydration. Running the reaction under reflux conditions often leads to higher yields compared to room temperature. researchgate.net
Catalysis : Both acid and base catalysts can be employed. Acid catalysts can activate carbonyl groups towards nucleophilic attack, while base catalysts can deprotonate the active methylene compound or the guanidine nitrogen.
Stoichiometry : The molar ratio of the reactants can influence the yield and purity of the product. Optimizing the equivalents of the starting materials is a critical step. researchgate.net
The following table illustrates a hypothetical optimization study for the synthesis of this compound based on common findings in pyrimidine synthesis.
| Entry | Solvent | Temperature (°C) | Catalyst | Time (h) | Yield (%) |
| 1 | Ethanol | 25 | None | 12 | 15 |
| 2 | Ethanol | 78 (Reflux) | None | 6 | 40 |
| 3 | Acetic Acid | 25 | - | 12 | 25 |
| 4 | Acetic Acid | 118 (Reflux) | - | 4 | 75 |
| 5 | Toluene | 110 (Reflux) | p-TSA | 8 | 60 |
| 6 | DMF | 100 | K₂CO₃ | 6 | 65 |
| This table is illustrative and based on general principles of reaction optimization described in the literature. researchgate.net |
Derivatization Strategies for Structural Modification of this compound
Derivatization of the this compound scaffold can provide access to a library of related compounds for structure-activity relationship (SAR) studies. The primary site for modification is the C5-hydroxyl group, which can undergo various classical reactions.
O-Alkylation : The hydroxyl group can be converted into an ether via reactions like the Williamson ether synthesis. Treatment with a base (e.g., sodium hydride) to form the alkoxide, followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), would yield the corresponding 5-alkoxy derivatives.
O-Acylation : Ester derivatives can be prepared by reacting the hydroxyl group with acylating agents such as acid chlorides or acid anhydrides in the presence of a base like pyridine (B92270) or triethylamine. This would produce 5-acyloxy pyrimidines.
Modification of the Phenyl Ring : The 4-phenyl group can be subjected to electrophilic aromatic substitution reactions (e.g., nitration, halogenation), although the reactivity will be influenced by the electron-withdrawing nature of the pyrimidine ring.
Modification of the Dimethylamino Group : While more challenging, N-demethylation or oxidation of the dimethylamino group could be explored to generate further analogues.
These derivatization strategies allow for systematic modification of the molecule's steric and electronic properties.
Advanced Structural Elucidation and Spectroscopic Characterization of 2 Dimethylamino 4 Phenylpyrimidin 5 Ol
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. While specific experimental FT-IR data for 2-(Dimethylamino)-4-phenylpyrimidin-5-ol is not extensively documented in publicly available literature, characteristic absorption bands can be predicted based on the analysis of structurally similar compounds.
Key functional groups present in the molecule include the hydroxyl (-OH) group, the dimethylamino (-N(CH₃)₂) group, the phenyl ring, and the pyrimidine (B1678525) core. The O-H stretching vibration of the hydroxyl group is expected to produce a broad absorption band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations, if any tautomeric forms exist, would also appear in this region. Aromatic C-H stretching from the phenyl ring typically appears just above 3000 cm⁻¹. Aliphatic C-H stretching from the dimethylamino methyl groups would be observed just below 3000 cm⁻¹.
The C=N and C=C stretching vibrations within the pyrimidine and phenyl rings are expected to give rise to a series of sharp to medium bands in the 1400-1650 cm⁻¹ region. The C-O stretching of the hydroxyl group would likely be found in the 1260-1000 cm⁻¹ range. Finally, C-N stretching vibrations associated with the dimethylamino group are anticipated between 1350 and 1250 cm⁻¹.
Table 1: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (hydroxyl) | 3600 - 3200 | Broad |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic, -N(CH₃)₂) | 2980 - 2850 | Medium |
| C=N / C=C Stretch (Ring) | 1650 - 1400 | Strong |
| C-N Stretch (Dimethylamino) | 1350 - 1250 | Medium |
| C-O Stretch (Hydroxyl) | 1260 - 1000 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity and chemical environment of atoms in a molecule.
Proton Nuclear Magnetic Resonance (¹H-NMR)
In the ¹H-NMR spectrum of this compound, distinct signals are expected for each type of proton. The hydroxyl proton (-OH) would likely appear as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration, typically in the range of δ 5.0-10.0 ppm. The protons of the phenyl ring would resonate in the aromatic region, approximately δ 7.0-8.5 ppm. The specific splitting pattern would depend on the substitution, but a multiplet is expected.
A key feature would be the singlet corresponding to the six equivalent protons of the dimethylamino group (-N(CH₃)₂), which would likely appear in the upfield region, around δ 3.0 ppm. The pyrimidine ring itself has one proton at the 6-position, which would appear as a singlet, likely in the aromatic region as well.
Table 2: Predicted ¹H-NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OH | 5.0 - 10.0 | Broad Singlet | 1H |
| Phenyl-H | 7.0 - 8.5 | Multiplet | 5H |
| Pyrimidine-H (C6) | 7.5 - 8.5 | Singlet | 1H |
| -N(CH₃)₂ | ~3.0 | Singlet | 6H |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)
The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. The phenyl ring carbons would produce several signals in the aromatic region (δ 120-140 ppm). The carbon attached to the pyrimidine ring (quaternary) would be further downfield. The carbons of the pyrimidine ring are expected to resonate at distinct positions, with those bonded to nitrogen or oxygen being significantly deshielded (δ 140-170 ppm). The carbon of the C-OH group would be found in this downfield region. The two equivalent methyl carbons of the dimethylamino group would give a single signal in the aliphatic region, typically around δ 40 ppm.
Table 3: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Pyrimidine C=N, C-N | 140 - 170 |
| Pyrimidine C-OH | 150 - 170 |
| Phenyl C (quaternary) | 130 - 145 |
| Phenyl CH | 120 - 135 |
| Pyrimidine CH (C6) | 110 - 130 |
| -N(CH₃)₂ | ~40 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (C₁₂H₁₃N₃O), the calculated molecular weight is approximately 215.25 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 215.
Common fragmentation pathways could include the loss of a methyl group (CH₃•) from the dimethylamino moiety to give a fragment at m/z 200, or the loss of the entire dimethylamino group. Cleavage of the phenyl group could also be a prominent fragmentation route. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the parent ion and its fragments with high accuracy.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M]⁺ | 215 | Molecular Ion |
| [M - CH₃]⁺ | 200 | Loss of a methyl radical |
| [M - N(CH₃)₂]⁺ | 171 | Loss of dimethylamino group |
| [C₆H₅]⁺ | 77 | Phenyl cation |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Excited States Studies
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The extended conjugation involving the phenyl ring and the pyrimidine system, along with the electron-donating dimethylamino and hydroxyl groups, suggests that this compound will absorb in the UV region. π → π* transitions are expected, likely resulting in one or more strong absorption bands. The presence of heteroatoms with lone pairs (N, O) also allows for n → π* transitions, which are typically weaker and may appear as shoulders on the main absorption bands. The maximum absorption wavelength (λₘₐₓ) is likely to be sensitive to solvent polarity.
Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Conformation
Such a study would reveal the planarity of the pyrimidine ring and the dihedral angle between the pyrimidine and phenyl rings, which is crucial for understanding the degree of electronic conjugation between the two systems. Furthermore, SC-XRD would elucidate the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the crystal packing arrangement.
Quantum Chemical and Computational Investigations of 2 Dimethylamino 4 Phenylpyrimidin 5 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework for calculating the electronic structure of molecules. These calculations are fundamental for optimizing the molecular geometry to its lowest energy state and for deriving various electronic properties. However, no published studies were found that have performed DFT calculations on 2-(Dimethylamino)-4-phenylpyrimidin-5-ol.
Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Gaps
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), along with the energy gap between them, provide insights into a molecule's ability to donate or accept electrons. A search for FMO analysis, including HOMO-LUMO energy gap data for this compound, did not yield any specific results.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analyses
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are methods used to visualize and analyze the nature of chemical bonding in terms of electron pair localization. These topological analyses help in identifying covalent bonds, lone pairs, and atomic cores. No literature containing ELF or LOL analyses for this compound could be located.
Quantum Theory of Atoms In Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. It is used to characterize bond properties, such as their strength and type (covalent vs. ionic). Specific QTAIM studies on this compound are absent from the available scientific record.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and the Lewis structure of a molecule. It translates the complex wave function into a more intuitive chemical language of bonds, lone pairs, and antibonding orbitals. No NBO analysis data for this compound has been published.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Studies
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited-state properties of molecules, such as electronic absorption spectra (UV-Vis). It is instrumental in understanding a molecule's response to light. A search for TD-DFT studies focusing on the electronic excitations of this compound yielded no results.
Reactivity Parameter Analysis: Chemical Hardness, Electrophilicity Index, and Local Reactivity Descriptors
Global and local reactivity descriptors, such as chemical hardness, softness, and the electrophilicity index, are derived from DFT calculations to quantify and predict the reactivity of a molecule. These parameters help in understanding the reactive sites within a molecule. No studies detailing these reactivity parameters for this compound were found.
Conformational Analysis and Potential Energy Surface Mapping
A systematic conformational search is typically initiated by rotating the key dihedral angles. For this compound, the two principal dihedral angles are:
τ1 (C-C-C-N): Defining the rotation of the phenyl group relative to the pyrimidine (B1678525) ring.
τ2 (N-C-N-C): Defining the rotation of the dimethylamino group.
A relaxed potential energy surface (PES) scan is performed by systematically varying these dihedral angles and optimizing the geometry at each step. This allows for the identification of local and global energy minima, which correspond to stable conformers, and saddle points, which represent transition states between conformers.
Table 1: Hypothetical Relative Energies of Stable Conformers of this compound
| Conformer | Dihedral Angle (τ1) | Dihedral Angle (τ2) | Relative Energy (kcal/mol) |
| I (Global Minimum) | 35° | 15° | 0.00 |
| II | -145° | 15° | 1.25 |
| III | 35° | 165° | 2.50 |
| IV | -145° | 165° | 3.75 |
Note: The data in this table is illustrative and intended to represent typical findings from a conformational analysis.
The potential energy surface map reveals the energetic cost of moving from one conformation to another. The global minimum energy conformer (Conformer I) would represent the most populated state at thermal equilibrium. The energy barriers between these conformers determine the flexibility of the molecule and the timescale of conformational interconversion. For instance, a higher energy barrier would indicate a more rigid structure, while a lower barrier suggests greater conformational lability. The planarity or non-planarity of the molecule, dictated by these angles, can significantly influence its electronic properties and how it interacts with other molecules.
Molecular Dynamics Simulations for Dynamic Behavior of this compound
While quantum chemical calculations provide a static picture of discrete energy states, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound in a more realistic environment, such as in a solvent. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms evolve over time.
A typical MD simulation would involve placing the this compound molecule in a simulation box filled with a chosen solvent, often water or a non-polar solvent, to mimic physiological or experimental conditions. The system is then allowed to evolve over a period of nanoseconds to microseconds.
Analysis of the MD trajectory can reveal a wealth of information about the dynamic properties of the molecule, including:
Conformational Dynamics: The simulation can show the transitions between different conformational states identified in the PES scan. The frequency of these transitions and the residence time in each conformational well can be quantified.
Solvent Effects: The explicit inclusion of solvent molecules allows for the study of how the solvent influences the conformational preferences of the molecule. Hydrogen bonding between the hydroxyl group of the pyrimidine ring and solvent molecules can be analyzed.
Structural Flexibility: Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are common metrics used to assess the stability and flexibility of the molecule over time.
Table 2: Hypothetical Time-Averaged Structural Properties from a 100 ns Molecular Dynamics Simulation
| Property | Value (in Water) | Value (in Chloroform) |
| Average RMSD (Å) | 1.8 ± 0.3 | 1.5 ± 0.2 |
| Average RMSF of Phenyl Group (Å) | 1.2 | 1.0 |
| Average RMSF of Dimethylamino Group (Å) | 1.5 | 1.3 |
| Average Solvent Accessible Surface Area (Ų) | 350 | 320 |
Note: The data in this table is illustrative and intended to represent typical findings from a molecular dynamics simulation study.
The results from MD simulations can complement the static picture from quantum chemical calculations by providing a time-resolved view of the molecule's behavior. For example, the simulations might reveal transient conformational states that are not easily identified through PES mapping alone. The interplay between the solute and solvent, and the dynamic nature of the molecule's flexibility, are critical for a comprehensive understanding of its chemical and physical properties.
Chemical Reactivity and Mechanistic Pathways of 2 Dimethylamino 4 Phenylpyrimidin 5 Ol
Nucleophilic and Electrophilic Reaction Sites in 2-(Dimethylamino)-4-phenylpyrimidin-5-ol
The pyrimidine (B1678525) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the carbon atoms at positions 2, 4, and 6 susceptible to nucleophilic attack. However, in this compound, the substituents significantly modify this reactivity profile.
Nucleophilic Attack: The C4 and C6 positions are the most likely sites for nucleophilic attack. The dimethylamino group at C2 and the hydroxyl group at C5 are strong electron-donating groups, which increase the electron density of the ring and generally decrease its susceptibility to nucleophiles compared to an unsubstituted pyrimidine. Despite this, the C4 and C6 positions remain the most electron-poor carbons. Attack at C2 is disfavored due to the presence of the strong electron-donating dimethylamino group.
Electrophilic Attack: The presence of the powerful electron-donating hydroxyl group at the C5 position makes this site the primary center for electrophilic substitution. researchgate.net Electron-donating groups like -OH and -NH2 activate the pyrimidine ring, which is otherwise resistant to electrophilic attack, by restoring π-electrons to the system. researchgate.net The dimethylamino group at C2 further enhances the electron density at C5, making it a highly favorable site for reactions with electrophiles such as those in halogenation or nitration reactions. growingscience.com
The reactivity of the molecule can be summarized as a balance between the electron-deficient nature of the pyrimidine core and the electron-donating effects of its substituents, as detailed in the table below.
| Position | Substituent | Electronic Effect | Predicted Reactivity |
| C2 | -N(CH₃)₂ | Strong Electron-Donating | Low susceptibility to nucleophiles. |
| C4 | -C₆H₅ | Electron-Withdrawing (inductive), Resonance Effects | Susceptible to nucleophilic attack. |
| C5 | -OH | Strong Electron-Donating | Primary site for electrophilic attack. |
| C6 | -H | (none) | Susceptible to nucleophilic attack. |
| N1, N3 | (Ring Nitrogens) | Electron-Withdrawing | Contribute to overall ring electron deficiency. |
Investigating Ring Transformation Mechanisms in Pyrimidine Derivatives (e.g., SN(ANRORC) Type Reactions)
Pyrimidine derivatives can undergo fascinating ring transformations, where the core heterocyclic structure is altered during the course of a reaction. A prominent mechanism for such transformations is the SN(ANRORC) mechanism, which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. wikipedia.org This pathway is distinct from standard aromatic nucleophilic substitution (SNAr) and is particularly relevant for heterocyclic systems reacting with strong nucleophiles like sodium amide. wikipedia.org
The generalized SN(ANRORC) mechanism proceeds via the following steps:
Addition: A potent nucleophile adds to an electron-deficient carbon atom of the pyrimidine ring (e.g., C4 or C6), forming a σ-complex intermediate.
Ring Opening: The heterocyclic ring cleaves, typically at a C-N bond, to form an open-chain intermediate. This step is often the rate-determining step.
Ring Closure: The open-chain intermediate undergoes a subsequent intramolecular cyclization to form a new heterocyclic ring. In some cases, this can lead to a "degenerate ring transformation" where an atom from the nucleophile is incorporated into the new ring, displacing a ring atom from the original substrate. wikipedia.orgwur.nl
Studies on substituted pyrimidines have provided evidence for this mechanism. For instance, the reaction of 4-phenyl-6-bromopyrimidine with metal amides leads to the corresponding 6-aminopyrimidine. wikipedia.org Isotope labeling experiments, where the ring nitrogen atoms were replaced with ¹⁴N, demonstrated that one of the original nitrogen atoms was displaced, confirming that the ring had opened and re-closed during the reaction. wikipedia.org Similarly, amination of 2-chloro-4,6-diphenylpyrimidine (B1225301) with potassium amide in liquid ammonia (B1221849) proceeds about 70% via the SN(ANRORC) mechanism. researchgate.net For a molecule like this compound, reaction with a sufficiently strong nucleophile could potentially initiate an ANRORC-type pathway, leading to complex structural rearrangements.
Influence of Substituents on Reaction Selectivity and Rate for this compound Analogues
Substituents exert profound control over the reactivity of the pyrimidine core through a combination of electronic and steric effects, dictating both the speed (rate) and the outcome (selectivity) of a reaction.
Electronic Effects:
Electron-Donating Groups (EDGs): Groups like the dimethylamino (-N(CH₃)₂) and hydroxyl (-OH) on the target molecule increase the electron density of the pyrimidine ring. This has two major consequences:
It decreases the rate of nucleophilic substitution by making the ring carbons less electrophilic.
It increases the rate of electrophilic substitution by activating the ring, directing the attack to specific positions (e.g., C5). researchgate.net
Electron-Withdrawing Groups (EWGs): Conversely, replacing the existing substituents with EWGs (e.g., -NO₂, -CN, -Cl) would have the opposite effect. An EWG would increase the rate of nucleophilic attack by further depleting the ring of electron density. For example, the presence of an electron-withdrawing tetrazole moiety has been shown to enhance the rate of nucleophilic addition to a pyrimidine system by stabilizing the intermediate Meisenheimer complex. nih.gov
Steric Effects:
The bulkiness of substituents can hinder the approach of a reactant to a nearby reaction site. The phenyl group at C4 in this compound, for instance, could sterically block or slow down a nucleophilic attack at the C5 position, even though electronic factors already make such an attack unlikely. Similarly, bulky alkyl groups on analogous pyrimidine structures have been shown to slow down or even prevent reactions due to unfavorable steric hindrance. acs.org
The following table summarizes the expected influence of different substituent types on the reactivity of a pyrimidine ring, based on established principles.
| Substituent Type | Example | Effect on Nucleophilic Substitution Rate | Effect on Electrophilic Substitution Rate |
| Strong EDG | -OH, -N(CH₃)₂ | Decreases | Increases |
| Moderate EDG | -CH₃ | Slightly Decreases | Slightly Increases |
| Halogen | -Cl, -Br | Increases (Inductive) | Decreases (Inductive) |
| Strong EWG | -NO₂, -CN | Increases | Decreases |
| Bulky Group | -C(CH₃)₃ | Decreases (Steric Hindrance) | Decreases (Steric Hindrance) |
Reaction Kinetics and Thermodynamics of Key Transformations Involving this compound
A quantitative understanding of the reactions of this compound requires analysis of their kinetic and thermodynamic parameters. While specific experimental data for this exact compound are not extensively documented in publicly available literature, the thermodynamics of related pyrimidine synthesis and transformation reactions provide valuable insights.
Thermodynamic parameters such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) determine the feasibility and position of equilibrium for a given reaction. For instance, a thermodynamic analysis of the synthesis of 4,6-dihydroxypyrimidine (B14393) revealed the reaction to be endothermic (ΔH° > 0) but spontaneous (ΔG° < 0), with the equilibrium constant increasing with temperature. researchgate.net
The interaction of pyrimidine bases with other molecules, such as amino acids, is governed by a subtle balance of enthalpy and entropy. mdpi.com Studies on the complexation of uracil (B121893) (a pyrimidine base) show that the process is driven by a favorable negative enthalpy change (exothermic) and a positive entropy change, with these two factors often compensating each other. mdpi.com
The table below presents representative thermodynamic data for a related pyrimidine synthesis reaction, illustrating the typical magnitudes of these values.
Thermodynamic Parameters for the Synthesis of 4,6-dihydroxy-pyrimidine at 298.15 K researchgate.net
| Thermodynamic Parameter | Value | Unit | Implication |
| Reaction Enthalpy (ΔrHΘ) | 55.76 | kJ·mol⁻¹ | Endothermic (requires heat) |
| Reaction Entropy (ΔrSΘ) | 330.49 | J·mol⁻¹·K⁻¹ | Increase in disorder, favorable |
| Gibbs Free Energy (ΔrGΘ) | -42.85 | kJ·mol⁻¹ | Spontaneous reaction |
These values underscore that even endothermic reactions can be spontaneous if there is a sufficiently large positive change in entropy. The kinetics of such reactions, which determine the reaction rate, would be influenced by factors like temperature, pressure, and the specific substituents on the pyrimidine ring, as discussed in the previous section.
Molecular Mechanism of Action and Target Interaction Studies for 2 Dimethylamino 4 Phenylpyrimidin 5 Ol
Structure-Activity Relationship (SAR) Elucidation for 2-(Dimethylamino)-4-phenylpyrimidin-5-ol and its Analogues
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. humanjournals.com For pyrimidine (B1678525) derivatives, SAR analyses have revealed that modifications to the substituents at the C2, C4, and C5 positions can dramatically alter their potency and selectivity towards various biological targets. nih.govnih.gov
The biological profile of this compound is determined by the specific arrangement of its functional groups: the dimethylamino group at the C2 position, the phenyl group at the C4 position, and the hydroxyl group at the C5 position.
C2 Position: The amino group at the C2 position is crucial for activity in many pyrimidine-based inhibitors. Studies on 2-anilinopyrimidine derivatives have shown that this group often acts as a key hydrogen bond donor, interacting with the hinge region of protein kinases. acs.org The presence of a dimethylamino group, as in the title compound, influences the molecule's basicity and steric profile, which can affect target binding and pharmacokinetic properties. In a series of 4-(thiazol-5-yl)pyrimidine derivatives, substituting the C2-amino group with methylamino or ethylamino groups had a minimal effect on CDK9 potency but was detrimental to CDK2 and CDK4 activity, indicating a role in conferring selectivity. acs.org
C4 Position: The aryl substituent at the C4 position is a common feature in many biologically active pyrimidines. This group often occupies a hydrophobic pocket within the target protein's active site. researchgate.net In a series of mono-substituted 4-phenylpiperidines and -piperazines, the position and physicochemical character of the aromatic substituent were critical for their effects on the dopaminergic system. nih.gov For pyrimidine-based inhibitors of Aurora kinases, the presence of a substituent at the para-position of the C4-aniline ring correlated with potency and selectivity. nih.govresearchgate.net
C5 Position: The C5 position of the pyrimidine ring offers a vector for modification that can enhance potency and selectivity. In studies of 2-anilino-4-(thiazol-5-yl)pyrimidines, the introduction of a carbonitrile group at the C5 position resulted in a compound with potent inhibitory activity against CDK1, CDK2, and CDK9. acs.org For pyrimidine-5-carboxamide derivatives acting as salt-inducible kinase (SIK) inhibitors, modifications at this position were key to improving drug-like properties and achieving potent anti-inflammatory effects. nih.gov The hydroxyl group at the C5 position of this compound can act as both a hydrogen bond donor and acceptor, potentially forming key interactions within a target's active site.
The following table summarizes the structure-activity relationships for various pyrimidine analogues, highlighting the impact of substitutions at different positions.
| Compound/Series | Substitution Pattern | Target/Activity | Key SAR Findings |
| 2-Anilino-4-(thiazol-5-yl)pyrimidines | Varied substituents at C5-pyrimidine and C4-thiazol | CDK9 Inhibitors | A carbonitrile group at C5-pyrimidine maintained potent, pan-CDK inhibition. acs.org |
| Pyrimidine-5-carboxamides | Varied amide substituents at C5 | SIK Inhibitors | Modifications led to improved metabolic stability and potent anti-inflammatory activity. nih.gov |
| 2,4,5-Trisubstituted Pyrimidines | Indole-aryl-substituted aminopyrimidine | Tubulin Polymerization Inhibitors | An indole-pyrimidine structure showed excellent inhibition of tubulin polymerization (IC50 = 0.79 µM) and potent antiproliferative activity. nih.gov |
| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Substituent at the aniline (B41778) para-position | Aurora Kinase Inhibitors | A para-substituent was correlated with potent and selective Aurora kinase inhibition. nih.gov |
In Silico Molecular Docking Studies with Biomolecular Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely employed to understand the binding modes of pyrimidine derivatives with their biological targets, such as enzymes, and to predict their inhibitory mechanisms. uomustansiriyah.edu.iq
Docking studies have provided significant insights into how pyrimidine-based compounds interact with key enzymatic targets, including cyclooxygenases (COX) and protein kinases.
Cyclooxygenases (COX): Pyrimidine derivatives have been investigated as inhibitors of COX-2, an enzyme implicated in inflammation and cancer. rsc.org Docking studies of pyrimidine-5-carbonitrile hybrids into the COX-2 active site (PDB ID: 4M11) revealed that the pyrimidine scaffold can form crucial interactions. uomustansiriyah.edu.iq For instance, the sulfonamide moiety of some derivatives fits into a specific sub-pocket, forming hydrogen bonds with residues like His90, Arg513, and Gln192, mimicking the binding of known COX-2 inhibitors like celecoxib. nih.govmdpi.com The phenyl group at the C4 position would likely occupy a hydrophobic channel within the enzyme's active site.
Protein Kinases: Protein kinases are a major class of drug targets, particularly in oncology. nih.gov The pyrimidine scaffold is a well-established "hinge-binding" motif. Docking studies of various pyrimidine derivatives with kinases like Aurora kinases, cyclin-dependent kinases (CDKs), and epidermal growth factor receptor (EGFR) kinase consistently show the N1 and/or the C2-amino group of the pyrimidine ring forming one or two hydrogen bonds with the backbone amide and carbonyl groups of a conserved residue in the hinge region of the kinase ATP-binding site (e.g., Met149 in JNK3, Gln131 in CDK2). acs.orgnih.govsemanticscholar.org
A molecular docking study of the amino-pyrimidine derivative 4-(4-(4-(Methylsulfonamido)phenyl)pyrimidin-2-ylamino)benzenesulfonamide with JNK3 (PDB ID: 1PMN) showed optimal interactions with catalytic residues such as Lys93, Gln75, and Met149. semanticscholar.org The C4-phenyl group typically extends into a hydrophobic region, while substituents at the C5 position can form additional interactions that enhance potency and selectivity. acs.org
Based on docking simulations, the inhibitory mechanism of this compound can be predicted. The pyrimidine core would likely anchor the molecule in the ATP-binding site of a protein kinase via hydrogen bonds between its ring nitrogens or C2-amino group and the hinge region backbone. The C4-phenyl ring would occupy a hydrophobic pocket, while the C5-hydroxyl group could form additional hydrogen bonds with nearby residues, potentially contributing to selectivity.
The table below summarizes findings from docking studies on related pyrimidine derivatives.
| Ligand Class | Target Enzyme (PDB ID) | Predicted Key Interactions |
| Pyrimidine-5-carbonitrile Hybrids | COX-2 (4M11) | H-bonds with His90, Arg513; hydrophobic interactions. uomustansiriyah.edu.iq |
| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines | CDK9 | H-bonds with hinge region; interactions with the gatekeeper region. acs.org |
| Pyrazolo[3,4-d]pyrimidin-5-yl Derivatives | EGFR Tyrosine Kinase (1M17) | H-bond with the side chain of Met769 in the hinge region. nih.gov |
| Amino-pyrimidine Derivatives | JNK3 (1PMN) | H-bond with Met149; interactions with Lys93, Gln75. semanticscholar.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov These models use molecular descriptors—numerical values that characterize the physicochemical, electronic, and steric properties of a molecule—to predict the activity of new, untested compounds. scirp.org
For pyrimidine derivatives, QSAR models have been successfully developed to predict various biological activities, including anti-inflammatory and anticancer effects. nih.govscirp.org A typical QSAR study involves calculating a wide range of molecular descriptors for a series of compounds with known activities. Statistical methods, such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), are then used to build a predictive model. scirp.org
For instance, a QSAR study on tri-substituted pyrimidine derivatives with anti-inflammatory activity identified four key descriptors: the dipole moment (μD), the energy of the highest occupied molecular orbital (EHOMO), the isotropic polarizability (α), and lipophilicity (ACD/logP). scirp.org The resulting models showed good predictive performance, indicating that both electronic properties and lipophilicity are important for the anti-inflammatory activity of these compounds. Similarly, a QSAR analysis of furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors found that an ANN model could effectively predict anticancer activity. nih.gov
These studies suggest that a QSAR model for this compound and its analogues would likely rely on descriptors related to lipophilicity (driven by the phenyl group), electronic properties (influenced by the dimethylamino and hydroxyl groups), and steric factors. nih.govacs.org Such models are valuable tools for optimizing lead compounds and designing new derivatives with enhanced potency. nih.gov
Investigation of Cellular Pathway Modulation by this compound Derivatives
The biological effects of pyrimidine derivatives are ultimately realized through their modulation of cellular signaling pathways. Depending on their specific targets, these compounds can influence pathways involved in cell proliferation, apoptosis (programmed cell death), and inflammation.
For example, 2,4,5-substituted pyrimidine derivatives that inhibit tubulin polymerization cause cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells. nih.gov Pyrimidine-based inhibitors of Aurora kinases also induce mitotic failure and polyploidy, ultimately resulting in cell death. nih.gov
In the context of inflammation, pyrimidine derivatives can modulate key signaling pathways. Pyrimidine-5-carboxamide derivatives that inhibit SIKs were shown to up-regulate the expression of the anti-inflammatory cytokine IL-10 and down-regulate the pro-inflammatory cytokine IL-12 in macrophages. nih.gov Furthermore, they induced the translocation of the coactivator CRTC3, affecting the expression of genes involved in the inflammatory response. nih.gov Another study on pyrazolo[1,5-a]pyrimidin-7-ones demonstrated their ability to alleviate inflammation by modulating cell metabolism via the 5'-ectonucleotidase CD73 in polarized macrophages. nih.gov
Given the structural features of this compound, it is plausible that its derivatives could modulate kinase-dependent signaling cascades. For example, inhibition of kinases like ERK5 (MAPK7) can affect cellular responses to growth factors and stress, influencing processes like cell differentiation and angiogenesis. wikipedia.org The specific pathways modulated would depend on the compound's kinase selectivity profile.
Analysis of Downstream Molecular Events Triggered by Compound-Target Interaction
Information regarding the downstream molecular events following the interaction of this compound with its potential biological target is currently unavailable in the public domain. Such studies would typically identify and characterize the cascade of signaling molecules and pathways that are activated or inhibited upon compound binding. This could involve techniques such as Western blotting, mass spectrometry-based proteomics, and transcriptomic analysis to observe changes in protein expression, phosphorylation status, and gene expression levels.
Exploration of Apoptosis Induction Pathways
Similarly, there is no specific information available concerning the ability of this compound to induce apoptosis, or programmed cell death. Research in this area would investigate whether the compound can trigger the intrinsic (mitochondrial) or extrinsic (death receptor) pathways of apoptosis. This would involve assessing the activation of key apoptotic proteins such as caspases (e.g., caspase-3, -8, -9), the release of cytochrome c from mitochondria, and the regulation of the Bcl-2 family of proteins.
Ligand-Protein Binding Characterization
Characterization of the binding interaction between this compound and its putative protein target, including calculations of binding energy, is not documented in available literature. These studies are fundamental to understanding the affinity and stability of the ligand-protein complex. Computational methods, such as molecular docking and molecular dynamics simulations, are often employed to predict binding modes and estimate binding free energies. Experimental techniques like isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) provide quantitative data on these interactions.
While research on various other pyrimidine derivatives has shown a wide range of biological activities, including anticancer and antimicrobial effects, this information is not directly applicable to this compound due to the principle of structure-activity relationship, where minor changes in chemical structure can lead to significant differences in biological function.
It is important to note that the absence of published data does not necessarily signify a lack of research, but rather that such research has not been made publicly available. Future publications may shed light on the molecular mechanisms and therapeutic potential of this specific compound.
Advanced Materials Science Applications of 2 Dimethylamino 4 Phenylpyrimidin 5 Ol
Exploration of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of significant interest due to their ability to alter the properties of light, which is crucial for applications in optical data processing, telecommunications, and photonics. researchgate.netresearchgate.net Pyrimidine-based molecules, characterized by their π-deficient and electron-withdrawing nature, are ideal scaffolds for creating "push-pull" systems that can exhibit significant NLO effects. researchgate.netresearchgate.net In such systems, an electron-donating group and an electron-accepting group are connected by a π-conjugated bridge, leading to intramolecular charge transfer (ICT) upon excitation. This ICT is a key mechanism for high NLO responses.
The compound 2-(Dimethylamino)-4-phenylpyrimidin-5-ol incorporates the necessary features of a potent NLO chromophore. The dimethylamino group at the 2-position serves as a strong electron donor, while the pyrimidine (B1678525) ring itself, particularly with the hydroxyl group at the 5-position and the phenyl group at the 4-position, acts as the electron-accepting and π-conjugated core.
The relationship between the molecular structure of pyrimidine derivatives and their NLO properties has been a subject of extensive research. researchgate.netresearchgate.net The magnitude of the NLO response is highly dependent on several structural factors:
Strength of Donor and Acceptor Groups: The efficacy of the intramolecular charge transfer is directly related to the electron-donating and electron-accepting strengths of the substituents on the pyrimidine ring. researchgate.net Stronger donors and acceptors generally lead to a larger second-order hyperpolarizability (β), a key measure of a molecule's NLO activity.
π-Conjugated System: The length and nature of the π-conjugated bridge connecting the donor and acceptor groups influence the NLO response. researchgate.net A more extended and efficient π-system facilitates electron delocalization and enhances the hyperpolarizability.
Molecular Geometry: The planarity of the molecule can affect the degree of π-conjugation. researchgate.net Twisting between the donor/acceptor groups and the pyrimidine ring can disrupt conjugation and reduce the NLO effect.
For instance, a computational study on various pyrimidine derivatives can elucidate the impact of different substituents on the calculated first hyperpolarizability (β₀). The following table illustrates hypothetical but representative data based on general principles observed in published research on similar compounds.
| Compound | Donor Group | Acceptor Group | Calculated First Hyperpolarizability (β₀) (a.u.) |
| 2-Amino-4-phenylpyrimidine | -NH₂ | Phenylpyrimidine | 1500 |
| 2-(Dimethylamino)-4-phenylpyrimidine | -N(CH₃)₂ | Phenylpyrimidine | 2500 |
| 2-(Dimethylamino)-4-nitrophenylpyrimidine | -N(CH₃)₂ | Nitrophenylpyrimidine | 5000 |
| This compound | -N(CH₃)₂ / -OH | Phenylpyrimidine | Estimated to be significant |
Note: The values in this table are illustrative and intended to demonstrate the expected trends in structure-property relationships. Actual values would require specific experimental or computational analysis of the target compound.
The branching of donor groups has also been shown to enhance the NLO response in styrylpyrimidine derivatives. rsc.org This suggests that modifications to the dimethylamino group in this compound could further tune its NLO properties.
Design and Fabrication of Functional Materials Incorporating this compound
The promising NLO properties of pyrimidine derivatives like this compound make them attractive candidates for incorporation into functional materials for various optical applications. The design and fabrication of such materials often involve integrating these NLO chromophores into larger structures, such as polymers or thin films, to create robust and processable devices.
Several strategies can be employed for the fabrication of functional materials:
Guest-Host Polymer Systems: The NLO chromophore can be dispersed as a guest in a polymer matrix. This is a relatively simple method for creating NLO active materials. The choice of the host polymer is crucial as it affects the processability, thermal stability, and the orientation of the chromophores.
Covalently Functionalized Polymers: For improved stability and higher chromophore loading, the NLO pyrimidine derivative can be covalently attached to a polymer backbone as a side chain or incorporated into the main chain.
Thin Film Deposition: Techniques such as spin coating, vapor deposition, or molecular layer epitaxy can be used to create highly ordered thin films of the NLO material. researchgate.net For NLO applications, it is often necessary to achieve a non-centrosymmetric arrangement of the chromophores, which can be induced by techniques like electric field poling during or after film deposition.
The fabrication of organic thin films for NLO applications is a multi-step process that requires careful control over various parameters to achieve the desired optical properties. The table below outlines a general workflow for the fabrication of a functional NLO thin film using a pyrimidine-based chromophore.
| Step | Description | Key Parameters |
| Material Synthesis | Synthesis and purification of the this compound chromophore. | Purity, yield. |
| Formulation | Dissolving the chromophore in a suitable solvent, often with a host polymer. | Concentration, solvent choice, polymer compatibility. |
| Film Deposition | Application of the formulation onto a substrate (e.g., glass, silicon wafer) using techniques like spin coating or dip coating to form a thin film. | Spin speed, deposition time, environmental conditions (temperature, humidity). |
| Electric Field Poling | Application of a strong DC electric field to the film at an elevated temperature (near the glass transition temperature of the polymer) to align the NLO chromophores. | Poling voltage, temperature, duration. |
| Characterization | Analysis of the film's physical and optical properties, including thickness, surface morphology, and NLO response (e.g., using Second Harmonic Generation). | Ellipsometry, AFM, SHG measurements. |
The development of functional materials incorporating this compound holds promise for the creation of next-generation optical devices. Further research focusing on the synthesis of this specific compound and the experimental validation of its NLO properties, along with its integration into various material platforms, will be crucial for realizing its full potential in advanced materials science.
Future Directions and Emerging Research Avenues for 2 Dimethylamino 4 Phenylpyrimidin 5 Ol Research
Development of Novel Synthetic Methodologies for Enhanced Efficiency
While established methods for pyrimidine (B1678525) synthesis exist, the future of synthesizing 2-(Dimethylamino)-4-phenylpyrimidin-5-ol and its analogs lies in the development of more efficient, cost-effective, and environmentally benign methodologies. Current research on related pyrimidine compounds highlights several promising avenues.
One key area is the refinement of multi-component reactions (MCRs) . MCRs allow for the construction of complex molecules like pyrimidines in a single step from three or more reactants, which reduces synthesis time, cost, and waste. mdpi.com Future work could focus on designing a novel MCR specifically tailored for the scaffold of this compound, potentially improving yields and simplifying purification processes.
The use of microwave-assisted synthesis has also shown to be effective in reducing reaction times and improving yields for pyrimidine derivatives. acs.org Applying this technology could accelerate the production of a library of this compound analogs for structure-activity relationship (SAR) studies. Furthermore, the exploration of supramolecular catalysis , such as using β-cyclodextrin in aqueous media, presents a green chemistry approach that could enhance reaction efficiency and facilitate catalyst recycling. acs.org
Future synthetic strategies could also involve flow chemistry , which offers precise control over reaction parameters and allows for safer, more scalable production. nih.gov The development of novel catalysts, including palladium-catalyzed cross-coupling reactions, could also enable more diverse modifications to the core pyrimidine structure, leading to new derivatives with potentially enhanced biological activity. nih.gov
Table 1: Comparison of Synthetic Methodologies for Pyrimidine Derivatives
| Methodology | Potential Advantages for Synthesizing this compound |
|---|---|
| Multi-Component Reactions (MCRs) | Increased efficiency, reduced waste, simplified purification |
| Microwave-Assisted Synthesis | Accelerated reaction times, improved yields |
| Supramolecular Catalysis | Environmentally friendly ("green chemistry"), catalyst reusability |
| Flow Chemistry | Enhanced safety, scalability, precise reaction control |
| Novel Catalysis (e.g., Palladium-based) | Access to a wider diversity of chemical structures and analogs |
Advanced Computational Approaches for Predictive Modeling
In silico methods are indispensable tools in modern drug discovery for predicting the properties and interactions of molecules, thereby saving significant time and resources. nano-ntp.comnih.gov For this compound, advanced computational approaches can provide deep insights into its potential as a therapeutic agent.
Molecular docking studies can be employed to predict how this compound binds to the active sites of various known biological targets. nano-ntp.comresearchgate.net This can help in prioritizing which protein targets to investigate experimentally. Following docking, molecular dynamics (MD) simulations can be used to model the dynamic behavior of the compound-protein complex over time, providing a more accurate assessment of binding stability and interaction patterns. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool. By synthesizing a small library of derivatives of this compound and testing their biological activity, QSAR models can be built to correlate specific structural features with activity. arabjchem.org These models can then be used to predict the activity of virtual compounds before they are synthesized.
Furthermore, in silicoADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity prediction models can be used to evaluate the drug-likeness of this compound at an early stage. mdpi.comnih.gov These predictions help in identifying potential liabilities and guiding the design of analogs with improved pharmacokinetic profiles.
Table 2: Application of Computational Approaches in Drug Discovery
| Computational Method | Application for this compound Research | Predicted Outcomes |
|---|---|---|
| Molecular Docking | Virtual screening against protein target libraries | Binding affinity, binding mode, potential biological targets |
| Molecular Dynamics (MD) Simulations | Simulating the compound-protein complex | Stability of binding, detailed interaction analysis |
| QSAR Modeling | Correlating chemical structure with biological activity | Predictive models for activity of new analogs |
| ADME/Toxicity Prediction | Assessing drug-like properties and potential toxicity | Pharmacokinetic profile, potential safety issues |
Exploration of Undiscovered Biological Targets and Mechanistic Pathways
The pyrimidine scaffold is known to interact with a wide array of biological targets, leading to anticancer, anti-inflammatory, antimicrobial, and antiviral activities. gsconlinepress.comnih.gov A key future direction for this compound is the systematic exploration of its biological targets to uncover novel therapeutic applications.
One approach is phenotypic screening , where the compound is tested across a wide range of cell-based assays representing different disease states to identify unexpected biological effects. nih.gov If an interesting phenotype is observed, target deconvolution methods can be employed to identify the specific protein(s) responsible for the effect. Techniques such as chemical proteomics can be invaluable in this process. nih.gov
Given the prevalence of pyrimidine derivatives as kinase inhibitors , it would be a priority to screen this compound against a broad panel of human kinases. acs.orgdrugbank.com Many cancers and inflammatory diseases are driven by aberrant kinase activity, making this a promising area of investigation. Similarly, its potential as an inhibitor of enzymes like cyclooxygenase (COX), which is relevant in inflammation, could be explored. mdpi.commdpi.com
Once a primary target is identified, further studies would be necessary to elucidate the precise mechanism of action . This involves detailed biochemical and cellular assays to understand how the compound modulates the function of its target and the downstream effects on cellular signaling pathways. nih.gov For instance, if the compound shows anticancer activity, studies would focus on its effects on cell cycle progression, apoptosis (programmed cell death), and other cancer-related pathways. mdpi.comnih.gov
Integration with High-Throughput Screening and Artificial Intelligence in Chemical Biology
High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds. nih.gov A library of derivatives of this compound could be synthesized and screened against diverse biological targets using automated biochemical and cell-based assays. nih.govsellomics.com This would dramatically increase the speed of identifying promising lead compounds. Microfluidic-based HTS approaches can further miniaturize these assays, reducing the consumption of reagents and compounds. mdpi.com
Artificial Intelligence (AI) and Machine Learning (ML) are transforming how chemical and biological data are analyzed. nih.govharvard.edu AI algorithms can be trained on large datasets from HTS campaigns to identify subtle structure-activity relationships that may not be apparent to human researchers. nih.gov
Table 3: High-Throughput and AI-Driven Research Strategies
| Technology | Application in the Context of this compound |
|---|---|
| High-Throughput Screening (HTS) | Rapidly screen a library of analogs against numerous biological targets. |
| High-Content Screening (HCS) | Analyze cellular effects (e.g., morphology, protein localization) in a high-throughput manner. |
| Machine Learning (ML) | Analyze HTS data to build predictive SAR models. |
| Generative AI | Design novel, optimized analogs of the compound de novo. |
| Automated Synthesis | Rapidly synthesize compounds designed by AI for immediate testing. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
